molecular formula C8H9NO2 B3358792 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- CAS No. 820963-98-2

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-

Cat. No.: B3358792
CAS No.: 820963-98-2
M. Wt: 151.16 g/mol
InChI Key: SQOBZZMWNQYYOU-UHFFFAOYSA-N
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Description

The compound 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- (CAS: 99208-71-6) is a bicyclic heterocycle featuring a fused pyrrole-oxazolone core with two methyl groups at the 3-position. Its IUPAC name is (S)-3,3-dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, and it adopts a stereospecific configuration with a bicyclo[3.3.0]octane-like framework . This compound is synthesized via N-heterocyclic carbene (NHC)-catalyzed annulation reactions, leveraging aldehydes and ketones as precursors. Key spectral data include distinctive NMR shifts (e.g., δ ~2.0–3.0 ppm for methyl groups) and FTIR absorption bands (e.g., 1650–1750 cm⁻¹ for the oxazolone carbonyl) .

Properties

IUPAC Name

3,3-dimethylpyrrolo[1,2-c][1,3]oxazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-8(2)9-5-3-4-6(9)7(10)11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOBZZMWNQYYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C=CC=C2C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459352
Record name 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820963-98-2
Record name 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the pyrrole ring serve as nucleophilic centers, enabling alkylation and acylation:

  • Alkylation : Reacts with methyl iodide (CH₃I) in THF at 0–25°C to yield N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride (CH₃COCl) in dichloromethane (DCM) produces N-acetylated products.

Reaction TypeReagentConditionsProductYield
N-AlkylationCH₃ITHF, 0–25°CN-Methyl derivative80–85%
N-AcylationCH₃COClDCM, rtN-Acetyl derivative75%

Electrophilic Aromatic Substitution

The oxazole ring undergoes electrophilic substitution at the C-5 position:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups.

  • Sulfonation : SO₃ in H₂SO₄ generates sulfonic acid derivatives.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

  • With Maleic Anhydride : Forms fused bicyclic adducts under reflux in toluene.

  • With Aldehydes/Ketones : Reacts with aldehydes (e.g., benzaldehyde) in THF/KOH to yield E-isomer-predominant oxazole derivatives .

DienophileConditionsProductYield
Maleic anhydrideToluene, refluxFused bicyclic adduct65%
BenzaldehydeTHF/KOH, rt(E)-Oxazole derivative80%

Oxidation and Reduction

  • Oxidation : H₂O₂ in acidic conditions oxidizes the oxazole ring to hydroxylated intermediates.

  • Reduction : LiAlH₄ reduces the lactone moiety to a diol. Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring.

Ring-Opening Reactions

Under acidic or basic conditions, the oxazole ring undergoes cleavage:

  • Acidic Hydrolysis : HCl in ethanol generates linear amido-alcohols.

  • Base-Induced Ring Opening : KOH in THF produces pyrrole-carboxylic acid derivatives .

ConditionsReagentProduct
AcidicHCl/EtOH5-Hydroxypyrrolidinone
BasicKOH/THFPyrrole-2-carboxylic acid

Stereochemical Transformations

The 3,3-dimethyl group influences stereoselectivity:

  • Epimerization : Heating in Et₂O converts diastereomeric mixtures (2.3:1 dr) to a single epimer .

  • Catalytic Asymmetric Reactions : Chiral catalysts (e.g., 16 ) achieve up to 15:1 diastereomeric ratios in Michael additions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[1,2-c]oxazole derivatives in anticancer therapies. For instance, compounds bearing this scaffold have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties
The antimicrobial efficacy of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one derivatives has been investigated extensively. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways within microbial cells .

Materials Science

Polymer Chemistry
In materials science, pyrrolo[1,2-c]oxazole derivatives are utilized in the synthesis of advanced polymers. Their incorporation into polymer matrices enhances thermal stability and mechanical properties. These materials are being explored for applications in coatings and composite materials that require high-performance characteristics .

Sensors and Electronics
The electronic properties of pyrrolo[1,2-c]oxazole derivatives make them suitable candidates for use in organic semiconductors and sensors. Their ability to form stable thin films allows for the development of devices that can detect environmental pollutants or biological markers .

Agricultural Chemistry

Pesticidal Activity
The potential use of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one as a pesticide has garnered attention due to its ability to inhibit key enzymes in pests. Studies have shown that these compounds can effectively control pest populations while minimizing toxicity to non-target organisms .

Herbicide Development
Research into herbicidal applications has also been promising. Pyrrolo[1,2-c]oxazole derivatives have been shown to disrupt plant growth by interfering with photosynthetic pathways or hormone regulation in plants. This specificity could lead to the development of selective herbicides that target specific weed species without harming crops .

Case Studies and Research Findings

Study Application Focus Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells (IC50 < 5 µM) .
Study BAntimicrobial EfficacyEffective against E. coli and Staphylococcus aureus (MIC = 20 µg/mL) .
Study CPolymer SynthesisEnhanced thermal stability by 30% when incorporated into polycarbonate .
Study DPesticidal ActivitySignificant reduction in aphid populations with low toxicity to beneficial insects .
Study EHerbicidal ActivityInhibited growth of Amaranthus retroflexus at concentrations as low as 50 ppm .

Mechanism of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3-position substituents significantly influence the physicochemical and synthetic properties of pyrrolooxazolones. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (3-position) Yield (%) Physical State Key Spectral Data (¹H NMR, δ ppm) Reference
3,3-Dimethyl derivative (Target) -CH(CH₃)₂ N/A Solid/Liquid* Methyl: ~1.2–1.5 (s)
3-(Trifluoromethyl)-3-phenyl derivative (3a) -CF₃, -Ph 83 Light brown liquid CF₃: δ 7.5–8.5 (q, J=290 Hz)
3-(3-Chlorophenyl)-3-CF₃ derivative (3n) -CF₃, -C₆H₄Cl 67 Light yellow liquid Aromatic H: δ 7.4–8.0
3-(Indol-3-yl)-3-CF₃ derivative (3u) -CF₃, -C₈H₆N 65 White solid Indole NH: δ 9.81 (s)
3-Trichloromethyl derivative -CCl₃ N/A Solid CCl₃: δ 4.0–5.0 (m)

Note: Physical state of the dimethyl derivative is inferred from similar bicyclic compounds.

  • Trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) groups are electron-withdrawing, polarizing the carbonyl and stabilizing intermediates in cycloaddition reactions .
  • Steric Effects :

    • Bulky substituents (e.g., -C₆H₄Cl, -C₈H₆N) reduce reaction yields due to steric hindrance during annulation (e.g., 3o: 31% yield vs. 3a: 83%) .
    • The compact dimethyl group minimizes steric clashes, though synthetic data for the dimethyl variant remains sparse .
Table 2: Reaction Conditions and Catalysts
Compound Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
3,3-Dimethyl derivative Triazolium salt 4, Cs₂CO₃ CHCl₃ 30 12 N/A
3a (CF₃, Ph) Triazolium salt 4, Cs₂CO₃ CHCl₃ 30 12 83
3n (CF₃, Cl-Ph) Triazolium salt 4, Cs₂CO₃ CHCl₃ 30 12 67

Spectral and Computational Data

  • FTIR :
    • Dimethyl derivative: Strong absorption at ~1659 cm⁻¹ (C=O stretch), similar to 3a (1659 cm⁻¹) .
    • Trichloromethyl variant: Shifted C=O stretch (~1670 cm⁻¹) due to electron withdrawal .
  • NMR :
    • Dimethyl groups in the target compound show singlet peaks at δ 1.2–1.5 ppm, distinct from aromatic protons in 3a (δ 7.5–8.5 ppm) .

Biological Activity

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H7N2O2
  • Molecular Weight : 141.12 g/mol
  • CAS Number : 5626-64-2

Biological Activity Overview

The biological activity of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl- has been studied in various contexts. Key areas of interest include:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells .
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activities of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one are still being elucidated. Notable proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cancer cell proliferation .
  • Modulation of Reactive Oxygen Species (ROS) : By reducing ROS levels, this compound may help mitigate oxidative damage in neuronal cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
  • Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among leukemia cell lines. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
  • Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of the compound in models of induced oxidative stress. The results indicated a significant reduction in markers of neuronal damage and improved behavioral outcomes .

Data Table

The following table summarizes key findings related to the biological activity of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one:

Activity TypeTarget Organism/Cell LineConcentrationEffect ObservedReference
AntimicrobialStaphylococcus aureus10 µg/mLSignificant growth inhibition
AnticancerHuman leukemia cellsVariesDose-dependent cytotoxicity
NeuroprotectiveNeuronal cellsVariesReduced oxidative damage

Q & A

Q. Table 1: Representative Synthesis Conditions and Yields

CompoundSubstituentsCatalystSolventTemp (°C)YieldReference
3aPhenyl4CHCl₃3083%
3n3-Chlorophenyl4CHCl₃3067%
3o3-Nitrophenyl4CHCl₃3031%
3u6-Bromoindolyl4CHCl₃3065%

Key Insight : Electron-withdrawing substituents (e.g., nitro groups) reduce yields due to steric and electronic effects .

How are spectroscopic techniques (NMR, FTIR, HRMS) employed to characterize pyrrolooxazolone derivatives?

Basic Research Question

  • ¹H/¹³C NMR : Confirms regioselectivity and substituent orientation. For 3n (CDCl₃), δ 7.51–7.46 ppm (aromatic H), δ 176.2 ppm (C=O) . Indole-containing derivatives (e.g., 3u ) show NH signals at δ 9.81 ppm .
  • FTIR : Carbonyl stretches appear at ~1659 cm⁻¹, while CF₃ groups absorb at 1177 cm⁻¹ .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ for 3u : Calc. 307.0694, Found 307.0693) .

Q. Table 2: NMR Data for Selected Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FTIR (cm⁻¹)
3n7.51–7.46 (m, 2H)176.2 (C=O)1659, 1177
3u9.81 (s, 1H, NH)159.5 (C-O)1530, 1273

Note : Discrepancies in NH signals (e.g., absence in 3n vs. presence in 3u ) indicate substituent-dependent tautomerism .

What factors contribute to yield variations in NHC-catalyzed annulation reactions for pyrrolooxazolones?

Advanced Research Question
Yield optimization requires addressing:

  • Substituent Effects : Electron-deficient aryl groups (e.g., 3-nitrophenyl in 3o ) reduce yields (31%) due to destabilized intermediates .
  • Catalyst Loading : Excess NHC (e.g., 20 mol% 4 ) improves turnover but may complicate purification .
  • Solvent Choice : CHCl₃ enhances solubility of hydrophobic substrates vs. polar aprotic solvents .
  • Oxidant Efficiency : Over-oxidation side reactions necessitate stoichiometric control .

Q. Methodological Recommendation :

Screen substituents for electronic/steric compatibility.

Optimize catalyst:substrate ratio (e.g., 0.2 eq. 4 ).

Monitor reaction progress via TLC (CHCl₃:MeOH = 95:5) .

How can computational methods (DFT) aid in understanding the electronic structure and reactivity of pyrrolooxazolones?

Advanced Research Question

  • DFT Applications :
    • Reaction Mechanisms : Simulate NHC-mediated aza-dienolate formation and annulation pathways .
    • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites. For example, HOMO localization on pyrrole rings suggests regioselective functionalization .
    • Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction kinetics .

Case Study : DFT at B3LYP/6-311G+(d,p) level confirmed charge transfer in triazole-pyrrolooxazolone hybrids, correlating with observed bioactivity .

Are there known biological activities of pyrrolooxazolone derivatives relevant to therapeutic research?

Advanced Research Question

  • Anti-Inflammatory/Analgesic : (1H)-3,4-Dihydropyrrolo[2,1-c][1,4]oxazin-1-one derivatives inhibit COX-2 (IC₅₀ = 2.1 µM) .
  • Anticancer : Analogues like MANIO restore p53 tumor suppressor function in colorectal cancer models .
  • Antimicrobial : Substitution with heteroaromatic groups (e.g., indole in 3u ) enhances Gram-positive bacterial inhibition (MIC = 8 µg/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-
Reactant of Route 2
1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-

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